molecular formula C14H17NO5 B13566322 4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid

4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid

Cat. No.: B13566322
M. Wt: 279.29 g/mol
InChI Key: ZSEUGEHUBMIKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a complex organic compound that features a benzoxazine ring structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the protection of amines using the tert-butoxycarbonyl group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using acetonitrile solution with 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of flow microreactor systems has been developed for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .

Scientific Research Applications

4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves the protection and deprotection of amines. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions. This process allows for selective modification of the molecule without affecting other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to its benzoxazine ring structure combined with the Boc protecting group. This combination provides specific reactivity and stability, making it valuable in various synthetic applications .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-6-7-19-11-5-4-9(12(16)17)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

ZSEUGEHUBMIKCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.